Sporotrichiol
Description
Fungal Genera Associated with Sporotrichiol Production
The synthesis of this compound is not widespread across all fungal species but is concentrated within certain filamentous fungi. Research has pinpointed the genus Fusarium as the principal source of this compound.
Fusarium Species as Primary Producers
Fusarium sporotrichioides is a well-documented producer of this compound. realtimelab.comwikipedia.org This fungal species is ecologically widespread and is recognized as a significant pathogen of various crops, particularly cereals like wheat, where it can cause conditions such as Fusarium head blight. ebsco.com F. sporotrichioides is known to produce a variety of trichothecene (B1219388) mycotoxins, including the highly toxic T-2 toxin, HT-2 toxin, and diacetoxyscirpenol, in addition to this compound. wikipedia.orgbustmold.comknowthecause.com The production of these toxins, including this compound, is often favored by low temperatures and a slightly acidic environment. ebsco.com Isolates of F. sporotrichioides have been shown to produce a range of trichothecenes, with this compound being one of the metabolites identified from cultures of this fungus. wikipedia.orginspq.qc.ca
More recent research has expanded the list of this compound-producing Fusarium species. A study characterizing the exo-metabolome of Fusarium kuroshium, an emergent phytopathogen associated with Fusarium dieback in avocado and other host plants, identified this compound among the produced metabolites. nih.govnih.gov F. kuroshium is a fungal symbiont of the ambrosia beetle Euwallacea kuroshio. nih.govnih.gov The identification of this compound in the secretome of F. kuroshium suggests a potential role for this mycotoxin in the pathogenicity of the fungus and the development of disease symptoms in host plants. realtimelab.comnih.gov
Other Filamentous Fungi and Mycotoxin Co-Occurrence (e.g., Stachybotrys species)
While Fusarium species are the primary producers of this compound, other filamentous fungi, such as those from the genus Stachybotrys, are significant in the context of mycotoxin co-occurrence. Stachybotrys, particularly Stachybotrys chartarum, is well-known for producing its own distinct set of trichothecene mycotoxins, which are different from this compound. realtimelab.comwikipedia.orgresearchgate.net This fungus is commonly found in water-damaged buildings growing on cellulose-rich materials. researchgate.net
The mycotoxins produced by S. chartarum are primarily macrocyclic trichothecenes, such as satratoxins, roridins, and verrucarins. realtimelab.comresearchgate.net Although there is no direct evidence of this compound production by Stachybotrys, the cohabitation of Fusarium and Stachybotrys species in certain environments can lead to the simultaneous presence of a complex mixture of mycotoxins. researchgate.netoup.com This co-occurrence of different trichothecenes from various fungal sources in a single environment is a significant concern.
Environmental and Substrate Contexts of this compound Elaboration
The production of this compound by fungi is highly dependent on the surrounding environmental conditions and the availability of suitable substrates for growth and metabolism.
Presence in Contaminated Plant Hosts and Agricultural Products
This compound, along with other Fusarium-produced mycotoxins, is frequently detected in contaminated plant hosts and agricultural commodities. realtimelab.comjandr.org Cereal grains such as wheat, maize, and barley are particularly susceptible to contamination by Fusarium sporotrichioides. ebsco.comknowthecause.com The presence of this compound in these crops is a consequence of fungal infection in the field or improper storage conditions that allow for fungal growth and mycotoxin production. ebsco.com The contamination of agricultural products with this compound and other trichothecenes poses a risk as these toxins can be carried through the food chain. bustmold.com
Structure
3D Structure
Properties
CAS No. |
101401-89-2 |
|---|---|
Molecular Formula |
C20H30O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[(1R,2R,4S,7R,9R,10R,12S)-10-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C20H30O6/c1-11(2)5-16(23)25-14-8-19(9-21)15(6-12(14)3)26-17-13(22)7-18(19,4)20(17)10-24-20/h6,11,13-15,17,21-22H,5,7-10H2,1-4H3/t13-,14+,15-,17-,18-,19-,20+/m1/s1 |
InChI Key |
RCFUVEKOPPKTBN-HSZRPRSMSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO |
Canonical SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(CC(C(C34CO4)O2)O)C)CO |
Origin of Product |
United States |
Natural Occurrence and Producers of Sporotrichiol
Environmental and Substrate Contexts of Sporotrichiol Elaboration
Conditions Favoring Fungal Growth and Mycotoxin Production
The growth of Fusarium sporotrichioides and its production of this compound and other trichothecenes are influenced by a complex interplay of environmental factors, including temperature, water availability (humidity and water activity), pH, and the substrate on which the fungus is growing. Notably, the optimal conditions for fungal growth (vegetative biomass production) often differ from those that favor mycotoxin synthesis.
Temperature: F. sporotrichioides is a fast-growing fungus with an optimal temperature for vegetative growth ranging from 22.5°C to 27.5°C. wikipedia.org However, the production of trichothecene (B1219388) mycotoxins, including the family to which this compound belongs, is generally favored by lower temperatures. Research indicates that the optimal temperature range for producing toxins like T-2 and HT-2 is between 10°C and 15°C. medsciencegroup.us Some studies specify that toxin production is optimized at even lower temperatures, between 5°C and 8°C. wikipedia.org This ability to produce toxins at low temperatures is significant, as it allows for mycotoxin accumulation in grains that overwinter in the field under snow cover. srce.hr
Water Activity (aw) and Humidity: High humidity is a critical factor for the infection of crops by Fusarium species. wikipedia.org The minimum relative humidity required for the vegetative growth of F. sporotrichioides is 88%. wikipedia.org For mycotoxin production, conditions of high water activity are also necessary. One study found that for F. sporotrichioides, a high amount of T-2 and HT-2 toxins was produced at a water activity (aw) of 0.995 at 15°C. researchgate.net Another study noted that F. sporotrichioides produced the most toxins in very humid conditions (0.990 aw) at intermediate temperatures. medsciencegroup.us
pH: Fusarium sporotrichioides and related species generally favor a slightly acidic environment for both growth and mycotoxin production. The optimal pH for toxin synthesis is around 5.6. wikipedia.org Studies on other Fusarium species, such as F. oxysporum, have shown maximal fungal growth at a pH of 6.3 and the most severe plant disease at a pH of 5.9, indicating that moderately acidic conditions are conducive to fungal activity. apsnet.orgapsnet.org
Substrate: The substrate is a crucial factor, as Fusarium species colonize various agricultural commodities. Cereal grains like corn, wheat, barley, and rye are the most common substrates where contamination with F. sporotrichioides and subsequent trichothecene production occurs. srce.hr The fungus utilizes carbon sources such as maltose, starch, and raffinose (B1225341) for growth. wikipedia.org Different substrates can influence the profile and quantity of mycotoxins produced. For instance, studies comparing mycotoxin production on rice-flour and cereal-flour agars have shown quantitative differences in the production of type A trichothecenes. researchgate.net
Summary of Optimal Conditions
| Factor | Optimal for Fungal Growth | Optimal for Mycotoxin Production | Reference |
| Temperature | 22.5°C - 27.5°C | 5°C - 15°C | wikipedia.orgmedsciencegroup.us |
| Humidity/Water Activity (aw) | Minimum 88% RH | High (e.g., 0.990 - 0.995 aw) | wikipedia.orgmedsciencegroup.usresearchgate.net |
| pH | ~6.3 (for related Fusarium spp.) | ~5.6 | wikipedia.orgapsnet.org |
| Substrate | Cereals (Wheat, Maize, Barley, Oats) | Cereals (Wheat, Maize, Barley, Oats) | wikipedia.orgsrce.hr |
Advanced Structural Elucidation and Spectroscopic Analysis of Sporotrichiol
High-Resolution Mass Spectrometry Applications in Sporotrichiol Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of novel compounds, offering exceptional mass accuracy. This precision is crucial for determining the elemental composition and for proposing a molecular formula, a critical first step in structural elucidation. Furthermore, the fragmentation patterns observed in HRMS experiments provide a roadmap of the molecule's structure. In the study of fungal metabolites, techniques like ultrahigh-performance liquid chromatography-quadrupole/time-of-flight hybrid mass spectrometry (UHPLC-QTOF) are employed for the detection and identification of compounds such as this compound. researchgate.netresearchgate.net
The high mass accuracy of HRMS allows for the determination of the mass of a molecule to within a few parts per million (ppm). researchgate.net This precision enables the calculation of a unique elemental composition, which is fundamental to establishing the molecular formula. For trichothecenes like this compound, this level of accuracy helps to distinguish between compounds with very similar masses but different elemental makeups.
Beyond providing the molecular weight, mass spectrometry, particularly with tandem MS (MS/MS) capabilities, is used to fragment the parent molecule and analyze the resulting ions. researchgate.net The fragmentation pattern is characteristic of the molecule's structure, revealing the nature of its core skeleton and the location of functional groups. By analyzing the mass-to-charge ratios (m/z) of these fragment ions, researchers can piece together the structural components of the molecule. This data is often compared with fragmentation patterns from known compounds or with theoretical fragmentation models to confirm structural assignments. researchgate.net
Determination of Elemental Composition and Molecular Formula
Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of organic molecules in solution. wikipedia.org Through various NMR experiments, it is possible to map out the carbon-hydrogen framework and deduce the relative stereochemistry of chiral centers.
¹H-NMR spectroscopy provides information about the chemical environment of each proton in a molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters. For this compound, ¹H-NMR spectra reveal the presence of specific proton environments characteristic of the trichothecene (B1219388) skeleton.
Table 1: Selected ¹H-NMR Spectroscopic Data for a Trichothecene Analog
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-6 | 5.60 | dd | 5.5, 2.4 |
| H-7 | 5.41 | ddd | 5.5, 2.8, 2.4 |
| H-3α | 3.66 | m | |
| H-4α | 2.47 | ddd | 14.3, 4.8, 3.2 |
| H-4β | 2.31 | t | 12.2 |
| H-21 | 1.05 | d | 6.6 |
| H-19 | 0.97 | s | |
| H-28 | 0.95 | d | 8.1 |
| H-27 | 0.86 | d | 6.6 |
| H-26 | 0.85 | d | 6.6 |
| H-18 | 0.65 | s | |
| Data obtained in CDCl₃ at 400 MHz. Data is for Xylastriasan A, a compound with a related structural core, for illustrative purposes. figshare.com |
¹³C-NMR spectroscopy provides a spectrum of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., sp³, sp², carbonyl). The combination of ¹H and ¹³C-NMR data allows for the complete assignment of the proton and carbon signals to their respective atoms in the molecular structure.
Table 2: ¹³C-NMR Spectroscopic Data for a Trichothecene Analog
| Carbon | Chemical Shift (δ) ppm |
| C-8 | 141.4 |
| C-5 | 139.8 |
| C-22 | 135.6 |
| C-23 | 132.0 |
| C-6 | 119.6 |
| C-7 | 116.3 |
| C-3 | 70.5 |
| C-17 | 55.74 |
| C-14 | 54.6 |
| C-9 | 46.3 |
| C-4 | 40.8 |
| C-20 | 40.4 |
| C-12 | 39.1 |
| C-1 | 38.4 |
| C-10 | 37.0 |
| C-25 | 33.1 |
| C-2 | 32.0 |
| C-16 | 28.3 |
| C-15 | 23.0 |
| C-21 | 21.1 |
| C-26 | 20.0 |
| C-27 | 19.7 |
| C-28 | 17.6 |
| C-19 | 16.3 |
| C-18 | 12.1 |
| Data obtained in CDCl₃ at 100 MHz. Data is for Xylastriasan A, a compound with a related structural core, for illustrative purposes. figshare.com |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships within a molecule. wikipedia.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.orgmnstate.edu Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton-proton networks throughout the molecule, which is essential for assigning protons within a spin system. mnstate.edujandr.org
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining the relative stereochemistry and conformation of the molecule. princeton.edu For complex, rigid structures like the trichothecene skeleton of this compound, NOE data is vital for confirming the stereochemical assignments at multiple chiral centers. figshare.comresearchgate.net
By integrating data from these advanced spectroscopic methods, a comprehensive and unambiguous structural elucidation of this compound can be achieved.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Ultraviolet-Visible Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule is dependent on the presence of chromophores, which are specific functional groups or parts of a molecule that absorb light at these wavelengths. In the structural elucidation of natural products like this compound, UV-Vis spectroscopy provides key insights into the nature of its electronic system.
Detailed analysis of this compound reveals that it is a type A trichothecene. mdpi.commdpi.com A defining structural characteristic of this subclass is the absence of a carbonyl group at the C-8 position of the trichothecene core. mdpi.commdpi.comtandfonline.com This is in contrast to type B trichothecenes, such as deoxynivalenol (B1670258), which possess a conjugated keto-group at C-8, resulting in a distinct UV absorption maximum around 217-220 nm. mdpi.comnih.gov
The UV spectrum of this compound and other type A trichothecenes is characterized by a lack of significant absorption in the standard analytical range of 220–400 nm. biotechrep.irresearchgate.net This is directly attributable to the absence of a suitable conjugated system or a strong chromophore like the α,β-unsaturated ketone found in type B trichothecenes. mdpi.com The primary chromophoric feature within the this compound molecule is the double bond at the C-9 and C-10 positions. However, this isolated olefinic bond does not form a conjugated system and, as a result, its electronic transitions (π → π*) occur at wavelengths in the deep or far-UV region, typically below 200 nm. nih.gov
Research on closely related type A trichothecenes, such as T-2 toxin and neosolaniol, supports this observation. For instance, T-2 toxin exhibits an absorption maximum in the deep UV at approximately 191 nm. nih.gov Similarly, studies on derivatives of neosolaniol, another type A trichothecene, show absorption peaks around 194-196 nm. tandfonline.commdpi.com This low wavelength absorption is often difficult to measure with standard laboratory spectrophotometers and can be obscured by the absorbance of common solvents, such as high-purity acetonitrile. nih.gov
The practical implication of this spectral characteristic is that UV-Vis spectroscopy is not a primary method for the quantitative determination of this compound. biotechrep.ir The absence of a distinct chromophore in the accessible UV range means that techniques like High-Performance Liquid Chromatography (HPLC) require detectors other than UV, such as mass spectrometry (MS) or fluorescence detectors after derivatization, for sensitive and specific quantification. biotechrep.ir Nevertheless, the lack of a significant UV peak above 220 nm is a crucial piece of diagnostic information in the structural characterization of this compound, helping to classify it as a non-conjugated type A trichothecene. researchgate.net
UV-Vis Spectroscopic Data for Type A Trichothecenes Analogous to this compound
| Compound/Analog | λmax (nm) | Solvent | Reference(s) |
| T-2 Toxin | 191 | Not Specified | nih.gov |
| 3-Ac-NEOS (Neosolaniol Derivative) | 194 | Not Specified | tandfonline.com |
| Neosolaniol | 203 | Methanol (B129727) | mdpi.com |
| 8-(2-methylbutyryl)-neosolaniol | 200 | Methanol | nih.gov |
Total Synthesis and Semisynthetic Derivatization of Sporotrichiol and Analogues
Retrosynthetic Strategies for Trichothecene (B1219388) Scaffolds
The retrosynthetic analysis of trichothecene scaffolds reveals several key challenges, including the construction of the strained tricyclic core and the stereocontrolled installation of multiple chiral centers. A common strategy involves the initial formation of a bicyclic or tricyclic intermediate, which is then elaborated to the final trichothecene framework.
One approach begins with the disconnection of the C-ring, leading to a bicyclic precursor containing the A and B rings. oregonstate.edu For instance, a key intermediate in some syntheses is a cis-fused lactone, which can be prepared from an acyclic hydroxy acid. oregonstate.edu This lactone then serves as a scaffold for the construction of the C-ring through reactions like aldol (B89426) condensations. oregonstate.edu
Another retrosynthetic approach focuses on the formation of the two adjacent quaternary carbons at C-5 and C-6, a significant stereochemical hurdle. jandr.org A jandr.orgjandr.org sigmatropic rearrangement, such as a Cope or alkoxy-Cope rearrangement, has been proposed as a strategic bond formation to establish the correct relative stereochemistry of these centers. oregonstate.edu
A notable strategy for constructing the trichothecane (B1236751) skeleton involves a photocycloaddition to form a key cyclobutane (B1203170) intermediate, which is then subjected to rearrangement to form the bicyclo[3.2.1]octane system characteristic of the B and C rings. oregonstate.edu This highlights the diverse and creative strategies employed to tackle the synthesis of these complex natural products.
Stereoselective Synthetic Methodologies
The dense stereochemical landscape of the trichothecene core necessitates the use of highly stereoselective reactions. The rigidity of the tetracyclic system, with the A-ring in a half-chair and the B-ring in a chair conformation, dictates a specific three-dimensional arrangement that must be replicated in a synthetic context. nih.gov
The construction of adjacent quaternary stereocenters is a formidable challenge in organic synthesis. researchgate.net A powerful method to address this in the context of trichothecene synthesis is the intramolecular [2+2] photoaddition. jandr.orgjandr.org This reaction can assemble a rigid polycyclic skeleton, effectively setting the relative stereochemistry of the two adjacent quaternary centers. jandr.orgjandr.org The resulting cyclobutane ring can then be fragmented or rearranged to reveal the desired trichothecene framework. jandr.orgjandr.org The stereochemical outcome of the photoaddition is often predictable and allows for the controlled installation of these challenging structural motifs. oregonstate.edu
The Sharpless asymmetric epoxidation is a cornerstone of modern asymmetric synthesis and has found application in the construction of chiral building blocks for natural product synthesis. slideshare.netnumberanalytics.comwikipedia.org This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) to epoxidize allylic alcohols with high enantioselectivity. slideshare.netdalalinstitute.com The predictability of the stereochemical outcome, based on the chirality of the DET used, makes it an invaluable tool. tcichemicals.com In the context of trichothecene synthesis, this method can be employed to introduce the C-12,13-epoxide with the correct absolute stereochemistry, a crucial feature for the biological activity of these mycotoxins. nih.gov
Table 1: Key Features of the Sharpless Asymmetric Epoxidation
| Component | Function |
| Titanium tetra(isopropoxide) | Catalyst |
| Diethyl tartrate (DET) | Chiral ligand, controls stereoselectivity |
| tert-Butyl hydroperoxide (TBHP) | Oxidizing agent |
| Allylic alcohol | Substrate |
This table summarizes the roles of the key reagents in the Sharpless asymmetric epoxidation reaction.
While the fused ring system of most trichothecenes imparts significant rigidity, the synthesis often proceeds through more flexible intermediates where stereochemical control can be challenging. jandr.org For trichothecenes lacking the C-2 to C-11 oxygen bridge, the increased molecular flexibility makes the stereocontrolled synthesis of the adjacent quaternary centers at C-5 and C-6 particularly difficult. jandr.org Synthetic strategies must therefore employ methods that can effectively control stereochemistry in these more dynamic systems. This can involve the use of chiral auxiliaries, substrate-controlled reactions that take advantage of existing stereocenters, or reagent-controlled reactions that introduce new stereocenters in a predictable manner. ethz.ch The stereochemical outcome of reactions on these flexible systems can be influenced by subtle conformational preferences, which must be carefully considered in the synthetic design.
Sharpless Epoxidation in Asymmetric Construction
Approaches to Ether Linkage Formation (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and widely used method for the formation of ethers from an organohalide and an alkoxide. wikipedia.orgbyjus.com This SN2 reaction is generally most effective with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com In the synthesis of trichothecene analogues, the Williamson ether synthesis can be a valuable tool for introducing or modifying ether functionalities. For instance, it could be used to append various alkyl or aryl groups to the hydroxyl moieties of the trichothecene core, allowing for the exploration of structure-activity relationships. The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to achieve the desired etherification. byjus.comfrancis-press.com
Table 2: General Parameters for Williamson Ether Synthesis
| Parameter | Typical Conditions |
| Reactants | Alkoxide and a primary alkyl halide/tosylate |
| Mechanism | SN2 |
| Solvents | Acetonitrile, N,N-dimethylformamide (DMF) |
| Temperature | 50-100 °C |
| Duration | 1-8 hours |
This table provides a general overview of the conditions for the Williamson ether synthesis. byjus.com
Radical Fragmentation Cascades in Trichothecene Construction
Radical reactions have emerged as a powerful tool in the synthesis of complex natural products. In the context of trichothecene synthesis, radical fragmentation cascades offer a novel approach to construct the core skeleton. jandr.orgjandr.org This strategy can involve the generation of a radical species that undergoes a series of programmed bond-cleavage and/or bond-forming events to assemble the intricate ring system.
One such approach involves the fragmentation of a cyclobutylcarbinyl radical derived from a thionocarbonate. jandr.orgjandr.org The stereochemistry at the ring junction of the precursor can be used to control the selectivity of the fragmentation process. jandr.orgjandr.org For example, a cis-fused system can lead to the formation of a secondary radical, while a trans-fused system can produce a primary radical. jandr.orgjandr.org This controlled fragmentation can selectively cleave an exocyclic C-C bond to generate a radical that resembles the trichothecene skeleton, providing an entry into this family of compounds. jandr.orgjandr.org
Semisynthetic Modifications and Analog Preparation of Sporotrichiol and Analogues
The strategic modification of naturally occurring trichothecenes, such as anguidine, has been a pivotal approach for the synthesis of this compound and a variety of its analogues. These semisynthetic methods leverage the existing complex scaffold of readily available precursors to introduce targeted chemical changes, enabling the exploration of structure-activity relationships and the development of novel derivatives with tailored properties. Key transformations include modifications of the hydroxyl groups present on the trichothecene core, such as inversion of stereochemistry and esterification, as well as the introduction of functional groups designed for biological probing.
Hydroxyl Inversion and Esterification Routes
The conversion of anguidine to this compound and its isomers has been achieved through synthetic routes centered on hydroxyl group manipulations at the C-3 and C-4 positions of the trichothecene skeleton. acs.orgcapes.gov.bracs.org A significant strategy involves the selective protection and deprotection of hydroxyl groups, followed by stereochemical inversion and esterification to yield the desired products.
One established route commences with the selective acetylation of the C-4 hydroxyl group of anguidine, followed by reaction of the C-3 hydroxyl group with methanesulfonyl chloride to form a mesylate. Subsequent treatment with potassium carbonate in methanol (B129727) leads to the formation of an epoxide. This epoxide is then opened with potassium acetate (B1210297) to introduce an acetoxy group at the C-3 position with inverted stereochemistry. Hydrolysis of the C-3 acetate and the original C-4 acetate yields this compound.
Alternatively, inversion of the C-3 hydroxyl group of 4-acetylanguidine can be accomplished using a Mitsunobu reaction, which provides a more direct method for stereochemical inversion. acs.org Esterification of the resulting alcohol at C-3 can then be performed to introduce various acyl groups, leading to a range of this compound analogues.
The table below summarizes key intermediates and products in the semisynthetic route from anguidine to this compound.
| Compound Name | Starting Material | Key Transformation(s) | Resulting Product |
| 4-Acetylanguidine | Anguidine | Selective acetylation | C-4 acetylated anguidine |
| 3-O-Mesyl-4-acetylanguidine | 4-Acetylanguidine | Mesylation of C-3 hydroxyl | C-3 mesylated intermediate |
| 3,4-Epoxytrichothecene | 3-O-Mesyl-4-acetylanguidine | Intramolecular substitution | Epoxide intermediate |
| 3-Acetylthis compound | 3,4-Epoxytrichothecene | Epoxide opening with acetate | C-3 acetylated this compound |
| This compound | 3-Acetylthis compound | Hydrolysis | This compound |
Preparation of Functionalized Derivatives for Biological Probing
The synthesis of functionalized this compound derivatives is crucial for investigating their mechanisms of action, identifying cellular targets, and developing diagnostic tools. These modifications often involve the introduction of reporter groups, such as fluorescent tags or biotin (B1667282) labels, or reactive moieties for covalent labeling of biological targets.
While specific examples of functionalized this compound derivatives for biological probing are not extensively detailed in the primary literature, the synthetic handles generated during the semisynthetic routes described above offer clear opportunities for such modifications. For instance, the free hydroxyl groups of this compound at the C-3 and C-4 positions can serve as attachment points for various functional groups.
Esterification of these hydroxyls with carboxylic acids bearing terminal functionalities, such as an azide (B81097) or an alkyne, would provide derivatives suitable for bioorthogonal "click" chemistry reactions. This would allow for the attachment of fluorescent probes or affinity tags in situ or in vitro.
The table below outlines potential functionalized derivatives of this compound and their intended applications in biological probing.
| Derivative Type | Functional Group | Potential Application |
| Fluorescently Labeled this compound | Fluorophore (e.g., FITC, Rhodamine) | Cellular uptake and localization studies |
| Biotinylated this compound | Biotin | Affinity-based target identification |
| Clickable this compound Analogue | Azide or Alkyne | Bioorthogonal ligation for probing in complex biological systems |
| Photoaffinity Labeled this compound | Photoreactive group (e.g., benzophenone) | Covalent labeling and identification of binding partners |
Further research is required to synthesize and evaluate these proposed functionalized derivatives to fully elucidate the biological activities of this compound.
Molecular Mechanisms of Sporotrichiol Bioactivity
Interaction with Ribosomal Machinery and Protein Synthesis Inhibition
Sporotrichiol, like other trichothecenes, is a potent inhibitor of protein synthesis in eukaryotic cells. jandr.org This inhibition is a primary contributor to its cytotoxic effects and is achieved through direct interaction with the ribosomal machinery. The binding of these mycotoxins to eukaryotic ribosomes (80S) leads to the inactivation of protein translation. jandr.org
Interference with Peptidyl Transferase Activity
A key target for this compound and related trichothecenes is the peptidyl transferase center of the ribosome. jandr.orgresearchgate.net This enzymatic center is crucial for the formation of peptide bonds between amino acids, a fundamental step in protein elongation. By binding to this active site, trichothecenes effectively halt the process of polypeptide chain extension. jandr.orgresearchgate.net This interference is a critical aspect of their ability to disrupt protein synthesis.
Disruption of Translation Initiation, Elongation, and Termination
The inhibitory action of this compound on protein synthesis is not limited to a single phase of translation. Depending on the specific trichothecene (B1219388), the inhibition can occur at the initiation, elongation, or termination steps of protein synthesis. jandr.org This broad-spectrum disruption ensures a comprehensive shutdown of protein production within the cell. The process of translation reinitiation, where a ribosome that has terminated translation at one site can restart at a downstream location, can also be affected by factors that modulate the termination process. nih.gov The disruption of the coordination between transcription and translation can lead to premature transcriptional termination, further impacting gene expression. nih.gov
Role as a Fungal Virulence or Pathogenicity Factor in Plant-Host Interactions
In the context of plant pathology, mycotoxins produced by fungal pathogens can act as virulence factors, contributing to the establishment and progression of disease. researchgate.net These toxins can facilitate the colonization of host tissues and modulate the plant's defense responses. mdpi.comnih.gov
Induction of Plant Wilting, Chlorosis, and Necrosis
Extracts from fungi known to produce trichothecenes have been shown to induce symptoms such as necrosis and chlorosis in plant tissues, mimicking the symptoms observed in natural infections. researchgate.net These phytotoxic effects are a direct consequence of the cellular damage caused by the mycotoxins. The inhibition of essential cellular processes like protein and DNA synthesis ultimately leads to cell death, manifesting as visible disease symptoms on the plant.
Advanced Analytical Methodologies for Sporotrichiol Detection and Quantification in Research Matrices
Immunochemical Assays for Rapid Screening
Immunochemical assays are based on the specific binding interaction between an antibody and an antigen. For mycotoxin analysis, these methods are valued for their high throughput, speed, and ease of use, making them excellent tools for preliminary screening of a large number of samples.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of mycotoxin analysis, ELISA is a common method for screening food and feed samples. researchgate.net The assay relies on the high specificity of antibodies for a particular mycotoxin.
The principle involves an antibody or antigen being adsorbed onto a solid surface, typically a microplate, and then a series of reagents are added to detect the presence of the target analyte. The final step involves a substrate that is converted by an enzyme into a detectable signal, usually a color change, which is proportional to the amount of analyte present.
While specific ELISA kits developed exclusively for Sporotrichiol are not widely documented, the methodology is broadly applied to the trichothecene (B1219388) family. The development of such an assay would require the production of monoclonal or polyclonal antibodies with high affinity and specificity for the this compound molecule. Although ELISA is frequently used for diagnosing the disease sporotrichosis by detecting antibodies against Sporothrix antigens, this is distinct from detecting the mycotoxin this compound itself. nih.govmdpi.comnih.govnih.gov
Table 1: Principles of Competitive ELISA for Mycotoxin Detection
| Step | Description | Purpose |
|---|---|---|
| 1. Coating | A capture antibody specific to the mycotoxin (or the mycotoxin-protein conjugate) is immobilized on a microplate well. | To create a solid phase for the immunoassay. |
| 2. Competition | The sample (potentially containing the mycotoxin) is added along with a known quantity of enzyme-labeled mycotoxin. | The mycotoxin in the sample competes with the labeled mycotoxin for binding to the capture antibody. |
| 3. Washing | Unbound reagents are washed away. | To remove interfering substances and unbound labeled mycotoxin. |
| 4. Substrate Addition | A chromogenic substrate is added, which reacts with the enzyme on the bound labeled mycotoxin. | To generate a color signal. |
| 5. Detection | The intensity of the color is measured using a spectrophotometer. | The signal is inversely proportional to the concentration of the mycotoxin in the sample. |
Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay, meaning that it does not require the separation of bound and free components. youtube.com The technique is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. mdpi.com When this tracer binds to a larger molecule, such as an antibody, its rotation slows significantly, and the emitted light remains highly polarized. mdpi.com
In a competitive FPIA for this compound, a specific antibody would be incubated with the sample and a this compound-fluorophore conjugate (tracer). Free this compound from the sample would compete with the tracer for the antibody's binding sites. A high concentration of this compound in the sample results in less tracer being bound to the antibody, leading to a lower polarization signal. FPIA is known for its rapidity and simplicity, making it suitable for high-throughput screening. nih.gov While FPIA has been developed for other mycotoxins and various analytes like cyclosporine, specific applications and validated research findings for this compound are not extensively documented in the available literature. youtube.comnih.govresearchgate.netnih.gov
Dipstick assays, also known as lateral flow devices (LFDs), are simple, rapid, and cost-effective immunochromatographic tests. They are widely used for qualitative or semi-quantitative detection of various analytes, including mycotoxins. A typical dipstick consists of a porous membrane where antibodies are immobilized in specific lines. When a liquid sample is applied, it flows along the membrane via capillary action. If the target mycotoxin is present, it binds to colored nanoparticles conjugated with specific antibodies, and this complex is then captured by the immobilized antibodies on the test line, producing a visible color band.
Biosensors are analytical devices that combine a biological recognition element (like an antibody or enzyme) with a physicochemical transducer. For mycotoxin detection, electrochemical, optical, and piezoelectric biosensors have been developed. These technologies offer the potential for real-time, highly sensitive, and portable analysis. While dipsticks and biosensors are promising for rapid mycotoxin screening, specific commercial kits or detailed research applications for this compound are not prominently reported. researchgate.net
Fluorescence Polarization Immunoassays
Hyphenated Mass Spectrometry for Comprehensive Profiling
Hyphenated mass spectrometry (MS) techniques, which couple a separation method like liquid chromatography (LC) with mass spectrometric detection, have become indispensable tools for mycotoxin analysis. mycocentral.euruokavirasto.fi These methods provide the high sensitivity and selectivity required to detect and quantify toxins in complex biological samples. mycocentral.eu For comprehensive profiling, tandem mass spectrometry (MS/MS) is frequently employed, allowing for the simultaneous determination of multiple mycotoxins in a single analytical run. researchgate.netmdpi.com This is particularly relevant for analyzing metabolites from Fusarium species, which often produce a wide array of toxins concurrently. mdpi.comresearchgate.net
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark for the trace analysis of mycotoxins, including trichothecenes like this compound. researchgate.net The technique offers exceptional sensitivity and specificity, making it ideal for detecting minute quantities of the target analyte within intricate research matrices such as fungal cultures or contaminated grains. researchgate.netmdpi.com In a typical LC-MS/MS workflow, the sample extract is first separated on an LC column, after which the eluted compounds are ionized and analyzed by two mass analyzers in sequence. This process allows for both the confirmation of the compound's identity and its reliable quantification, even at low concentrations. mycocentral.eu
Beyond simple quantification, LC-MS/MS is a powerful engine for metabolomics studies. nih.gov Untargeted and targeted metabolomic profiling using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, enables the identification of a broad spectrum of fungal metabolites, including previously unknown or "masked" mycotoxins. researchgate.netnih.gov For example, metabolomics studies on Fusarium species have successfully identified this compound among other secreted toxins (exo-metabolome), providing insights into the toxigenic potential of the fungus. researchgate.net These studies often rely on accurate mass measurements and the analysis of fragmentation patterns to putatively identify compounds where analytical standards are not available. nih.gov
| Parameter | Typical Condition for Trichothecene Analysis | Reference |
|---|---|---|
| Chromatography | Reverse-Phase Liquid Chromatography (RP-LC) | ruokavirasto.fi |
| Column | C18 stationary phase | nih.gov |
| Mobile Phase | Gradient elution with water/methanol (B129727) or water/acetonitrile mixtures, often with additives like ammonium (B1175870) acetate (B1210297). | usda.gov |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ruokavirasto.fimdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan or Product Ion Scan for identification. | mdpi.com |
Ambient ionization mass spectrometry (AIMS) represents a frontier in analytical chemistry, allowing for the direct analysis of analytes on surfaces with minimal to no sample preparation. nih.gov These techniques are particularly intriguing for their potential in non-destructive and rapid screening of materials for mycotoxin contamination. researchgate.netusda.gov Methods such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) operate by generating ions from a sample in its native environment, which are then directed into the mass spectrometer for analysis. nih.govthegoodscentscompany.com
For mycotoxin analysis, AIMS can be used to screen the surface of grains or other agricultural commodities directly, providing a near-instantaneous result without the need for laborious extraction and cleanup procedures. nih.govthegoodscentscompany.com While specific applications for this compound are not widely documented, the successful use of DART-HRMS for the analysis of other trichothecenes in cereals demonstrates the viability of this approach. thegoodscentscompany.com The ability to perform rapid, in-situ analysis makes AIMS a powerful tool for high-throughput screening in research settings. nih.gov
| AIMS Technique | Principle | Application in Mycotoxin Analysis | Reference |
|---|---|---|---|
| Direct Analysis in Real Time (DART) | A stream of heated, excited-state gas (e.g., helium) desorbs and ionizes analytes from a surface. | Used for rapid screening of trichothecenes and other mycotoxins in cereals. | thegoodscentscompany.com |
| Desorption Electrospray Ionization (DESI) | A charged solvent spray is directed onto a surface, desorbing and ionizing analytes which are then analyzed. | Demonstrated for the analysis of fumonisin B1 on maize surfaces. | researchgate.net |
| Biochip Spray MS | Combines surface plasmon resonance (SPR) for capture with direct spray MS for identification. | Successfully used to identify deoxynivalenol (B1670258) (a trichothecene) captured on an antibody-coated chip. | nih.gov |
LC-MS/MS for Trace Analysis and Metabolomics
Non-Invasive Spectroscopic Techniques (e.g., Infrared Spectroscopy)
Non-invasive spectroscopic methods, particularly Fourier-transform infrared (FT-IR) spectroscopy, offer a rapid and non-destructive approach to sample analysis. researchgate.netomicsonline.org FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of its chemical bonds. omicsonline.org This provides a molecular fingerprint of the sample, allowing for the identification of specific functional groups. nih.gov
For the analysis of trichothecenes like this compound, FT-IR can detect the characteristic chemical motifs of this mycotoxin class. nih.govmdpi.com All trichothecenes share a common tetracyclic sesquiterpenoid skeleton that includes a 12,13-epoxide ring, which is crucial for their biological activity. nih.gov The vibrations of this epoxide ring, along with carbonyls from ester groups and hydroxyl groups, produce characteristic absorption bands in the infrared spectrum. nih.govmdpi.com By analyzing the FT-IR spectrum of a sample, researchers can infer the presence of trichothecenes. When combined with chemometric techniques like principal component analysis (PCA), FT-IR can be used to classify and screen contaminated samples. researchgate.net
| Functional Group | Characteristic IR Absorption Band (cm⁻¹) | Relevance to this compound | Reference |
|---|---|---|---|
| Ester Carbonyl (C=O) | ~1727-1750 | Present in the 3-methylbutanoate side chain of this compound. | nih.govmdpi.com |
| Hydroxyl (O-H) | Broad band ~3400 | Corresponds to the hydroxyl groups on the trichothecene core. | researchgate.net |
| Epoxide Ring | ~1262 | A key structural feature of all trichothecenes. | nih.gov |
| C-H Aliphatic | ~2848-2958 | Represents the C-H bonds of the hydrocarbon skeleton and side chains. | mdpi.com |
| Ester C-O Stretch | ~1244 | Corresponds to the ester linkage. | nih.gov |
Biotransformation and Detoxification Pathways of Sporotrichiol
Microbial Degradation of the Trichothecene (B1219388) Epoxide Ring
The cleavage of the 12,13-epoxy ring is a critical step in detoxifying trichothecenes. researchgate.net This transformation significantly reduces or eliminates the toxic properties of the molecule. researchgate.net
Anaerobic microorganisms, particularly those found in the gastrointestinal tracts of animals, play a significant role in detoxifying trichothecenes. google.comnih.gov Strains of the genus Eubacterium, such as BBSH 797 isolated from bovine rumen fluid, are capable of this biotransformation. nih.govsemanticscholar.org This process involves the reductive cleavage of the 12,13-epoxy ring, converting the toxic epoxide group into a less toxic diene. google.comwikipedia.org This de-epoxidation results in the formation of deepoxy-metabolites. The microorganism DSM 11798, a strain of Eubacterium, has been shown to detoxify various trichothecenes, including sporotrichiol, through this reductive cleavage. google.com This biotransformation can occur in pure cultures of the microorganism or in mixed cultures with other anaerobic bacteria like Enterococcus casseliflavus. google.com
Table 1: Anaerobic Microbial Biotransformation of Trichothecenes
| Microorganism | Trichothecene Substrate(s) | Transformation Product | Key Transformation | Reference |
|---|---|---|---|---|
| Eubacterium sp. BBSH 797 | Deoxynivalenol (B1670258) (DON) | Deepoxy-deoxynivalenol (DOM-1) | Reductive de-epoxidation | nih.govsemanticscholar.org |
The enzymatic cleavage of the 12,13-epoxy group is a key detoxification mechanism. researchgate.net This reaction can be catalyzed by enzymes produced by various microorganisms. The cleavage of this epoxide ring leads to a significant reduction in cytotoxicity. researchgate.net While the primary focus has been on reductive de-epoxidation by anaerobic bacteria, aerobic de-epoxidation has also been observed. A soil-derived bacterial consortium, PGC-3, demonstrated the ability to biotransform deoxynivalenol (DON) and nivalenol (B191977) (NIV) into their de-epoxidized forms under aerobic conditions. nih.gov This suggests that enzymes capable of cleaving the epoxy ring are present in a wider range of microbial populations than initially thought. The enzyme Fhb7, for instance, is capable of detoxifying DON by specifically targeting the C12/13 epoxy group through epoxide opening. nih.gov
Reductive Biotransformation by Anaerobic Microorganisms (e.g., Eubacterium strains)
Role of Specific Fungal and Bacterial Enzymes (e.g., Epoxidases, Lactonases) in Mycotoxin Deactivation
A variety of microbial enzymes are involved in the deactivation of mycotoxins. biomedicineonline.orgmdpi.com For trichothecenes, enzymes that modify the core structure are of particular interest.
Two main types of enzymes are known to be responsible for the detoxification of epoxides: glutathione (B108866) transferases and epoxide hydrolases. frontiersin.org Glutathione transferases are found in both aerobic eukaryotes and prokaryotes and utilize glutathione as a cofactor. frontiersin.org Epoxide hydrolases are specific for epoxide detoxification. frontiersin.org
While not directly acting on this compound in the cited literature, enzymes that modify other trichothecenes provide a model for potential deactivation pathways. For example, UDP-glucosyltransferases from plants can add a glucose molecule to the hydroxyl group at C3 of trichothecenes like deoxynivalenol. mdpi.com Aldo-keto reductases can oxidize the C3-hydroxyl group. mdpi.com
Bacterial communities isolated from soil and water have demonstrated the ability to degrade T-2 toxin, a related type A trichothecene. nih.gov The primary degradation pathway involved the cleavage of acetyl moieties to produce HT-2 toxin and T-2 triol. nih.gov Some communities could further degrade T-2 triol to T-2 tetraol and even break down the trichothecene nucleus. nih.gov
Fungal enzymes also play a role in mycotoxin biotransformation. researchgate.net For instance, some fungal species produce enzymes that can deacetylate trichothecenes, which is often a preliminary step in their detoxification. frontiersin.org
Table 2: Examples of Microbial Enzymes in Mycotoxin Biotransformation
| Enzyme Type | Source Organism(s) | Mycotoxin Substrate(s) | Action | Reference |
|---|---|---|---|---|
| De-epoxidase | Eubacterium sp. BBSH 797 | Trichothecenes | Reduces the 12,13-epoxide ring to a double bond. | wikipedia.org |
| Epoxide hydrolase | Various microorganisms | Epoxides | Hydrolytic opening of the epoxy ring. | frontiersin.org |
| Glutathione transferase | Aerobic eukaryotes and prokaryotes | Epoxides | Detoxification of epoxides. | frontiersin.org |
| UDP-glucosyltransferase | Oryza sativa (rice) | Deoxynivalenol, Nivalenol | Transfers glucose to the C3 hydroxyl group. | mdpi.com |
| Aldo-keto reductase | Sphingomonas sp. | Deoxynivalenol | Reversible oxidation of deoxynivalenol. | mdpi.com |
Strategies for Mitigating this compound Presence in Research and Environmental Samples
Mitigating the presence of this compound in various samples is essential for research accuracy and environmental safety. Strategies can be broadly categorized into physical, chemical, and biological methods.
Physical and Chemical Decontamination:
Adsorption: Using adsorbents like clay minerals can bind mycotoxins, but their efficacy varies, with high specificity for some toxins like aflatoxins and less for others. nih.gov
Chemical Treatment: Treatment with agents like sodium hypochlorite (B82951) in sodium hydroxide (B78521) or aqueous ozone can degrade trichothecenes. wikipedia.org UV exposure has also shown some effectiveness. wikipedia.org However, these chemical methods can be harsh and may not be suitable for all applications, especially in food and feed, due to potential toxicity and negative impacts on quality. mdpi.com
Biological Decontamination: Biological methods, utilizing microorganisms or their enzymes, are considered a promising approach due to their specificity, efficiency, and environmentally friendly nature. mdpi.comnih.govmdpi.com
Use of Microbial Cultures: The application of specific microbial strains, such as Eubacterium sp. DSM 11798, can be used to detoxify materials contaminated with trichothecenes like this compound. google.com These can be applied as pure or mixed cultures. google.com
Enzymatic Treatment: The use of isolated and purified enzymes offers a more controlled method of decontamination. mdpi.com Enzymes that specifically target the 12,13-epoxy ring or other key functional groups of this compound could be employed. nih.gov The development of recombinant enzymes with improved stability and activity is an active area of research. nih.gov
Environmental Management: In cases of environmental contamination, such as with Sporothrix brasiliensis which can be found in timber wood, proper disposal of contaminated materials like demolition wood is crucial to prevent the fungus from persisting and serving as a source of contamination. nih.gov Educating on appropriate waste management and treatment of materials can help mitigate exposure. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Deoxynivalenol (DON) |
| Nivalenol (NIV) |
| T-2 toxin |
| HT-2 toxin |
| T-2 triol |
| T-2 tetraol |
| Deepoxy-deoxynivalenol (DOM-1) |
| Neosolaniol |
| 4-deacetyl neosolaniol |
| Aflatoxin |
| Zearalenone |
| Fumonisin |
| Ochratoxin |
| Glutathione |
| Sodium hypochlorite |
| Sodium hydroxide |
Future Directions in Sporotrichiol Research
Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks
A fundamental goal in natural product research is to understand how fungi construct complex molecules like Sporotrichiol. Future research will focus on identifying the complete biosynthetic gene cluster (BGC) responsible for its production and the intricate regulatory networks that control its expression.
Genomic analyses of Sporothrix species have confirmed the presence of numerous secondary metabolite BGCs, which typically include a core enzyme such as a polyketide synthase (PKS) or terpene cyclase, along with tailoring enzymes that modify the core scaffold. researchgate.netfrontiersin.orgnih.gov However, the specific BGC for this compound has yet to be fully characterized. A key future strategy involves genome mining combined with transcriptomics. nih.gov By comparing the genomes of this compound-producing and non-producing strains under various culture conditions, researchers can pinpoint candidate BGCs.
A powerful emerging approach is the use of genome-wide gene co-expression networks. nsf.govasm.org This technique, successfully applied in fungi like Aspergillus niger, analyzes large transcriptomic datasets to identify genes that are consistently expressed together across many conditions. oup.combiorxiv.org This allows for the identification not only of the core BGC genes but also of unclustered transcription factors and other regulatory proteins that form a global network controlling biosynthesis. nsf.govasm.org Applying this systems-level approach to a this compound-producing fungus would be a significant step toward mapping its complete regulatory landscape.
Once a candidate BGC is identified, its function must be validated. Future studies will employ targeted genetic manipulation tools, such as CRISPR-Cas9, which have been adapted for use in pathogenic Sporothrix species. asm.org Techniques like serial promoter replacement, gene knockout, and heterologous expression of the entire BGC in a host like Saccharomyces cerevisiae or Aspergillus oryzae will be instrumental. nih.govmdpi.com These methods allow researchers to definitively link the gene cluster to this compound production and to determine the specific function of each enzyme in the pathway, from the initial cyclization reactions to the final tailoring steps. rsc.org
| Research Approach | Objective | Rationale |
| Genome Mining & Comparative Genomics | Identify the putative this compound Biosynthetic Gene Cluster (BGC). | Sporothrix genomes are known to contain many BGCs; comparing producing vs. non-producing strains can narrow the search. researchgate.netnih.gov |
| Gene Co-expression Network Analysis | Uncover the complete regulatory network, including non-clustered transcription factors. | This method has proven effective in other fungi for finding global and pathway-specific regulators that are silent under standard lab conditions. nsf.govasm.orgoup.com |
| CRISPR-Cas9 Gene Editing | Functionally validate candidate genes and the BGC through targeted knockouts. | Provides definitive proof of gene function by observing the loss of this compound production in mutant strains. asm.org |
| Heterologous Expression | Reconstitute the biosynthetic pathway in a model host organism. | Confirms the minimal set of genes required for production and allows for detailed study of enzymatic functions. nih.govmdpi.com |
Development of Advanced Synthetic Strategies for Complex Analogues and Probes
Chemical synthesis provides powerful tools to study and exploit natural products. While a synthetic route to this compound from the related trichothecene (B1219388) anguidine was reported in 1987, future research necessitates the development of more advanced and flexible synthetic strategies. acs.orgjandr.org Modern synthetic chemistry can provide access to this compound in quantities sufficient for biological testing and, more importantly, enable the creation of complex analogues and chemical probes that are inaccessible through biological methods.
Future synthetic efforts will likely focus on total synthesis routes that are both efficient and highly modular. A modular approach would allow chemists to systematically modify different parts of the this compound scaffold, leading to a library of structural analogues. These analogues could be used to explore the structure-activity relationship (SAR), identifying the key chemical features required for any observed biological activity. Research into inhibitors of Sporothrix brasiliensis has already shown the value of synthesizing focused libraries of compounds, such as pentathiepins, to identify potent antifungal agents. researchgate.netnih.gov A similar strategy applied to the this compound scaffold could yield compounds with enhanced potency or novel functions.
Furthermore, advanced synthetic strategies will be crucial for the development of chemical probes. These are analogues that incorporate specific functionalities, such as:
Fluorescent Dyes: To visualize the localization of this compound within fungal or host cells.
Biotin (B1667282) Tags: For use in affinity purification-mass spectrometry experiments to pull down and identify the cellular proteins that this compound binds to.
Photo-affinity Labels: To create a covalent bond with the target protein upon UV irradiation, allowing for unambiguous target identification.
These chemical biology tools are essential for elucidating the mechanism of action of this compound and identifying its molecular targets, a critical step toward understanding its biological role.
High-Throughput Screening for Modulators of this compound Biosynthesis
To discover molecules that can control the production of this compound, high-throughput screening (HTS) methodologies are indispensable. Future research will focus on developing and implementing robust HTS assays to screen large chemical libraries for compounds that either inhibit or enhance its biosynthesis. Such modulators could be valuable as chemical tools for research or as leads for developing antifungal agents that target secondary metabolism.
A promising strategy is the creation of a cell-based reporter assay. This involves genetically modifying a this compound-producing fungus to express a reporter protein, such as Green Fluorescent Protein (GFP) or luciferase, under the control of a promoter from a key gene in the this compound BGC. plos.org In this system, the amount of light or fluorescence produced would directly correlate with the activation of the biosynthetic pathway. This approach has been successfully used to identify inhibitors of fungal zinc homeostasis and could be readily adapted. plos.org
The screening platform itself can also be miniaturized to increase throughput and reduce costs. Droplet-based microfluidics allows for the encapsulation of single fungal spores in nanoliter-volume droplets, where they can germinate and produce metabolites. researchgate.net This technology enables the screening of millions of individual cells or conditions in a matter of hours. Another approach is the use of assays that detect fungal cell lysis or metabolic activity in 384-well plates, which can be used to screen for compounds that affect fungal viability in specific ways. nih.govnih.gov
By combining a reporter strain with an automated, miniaturized screening platform, researchers could efficiently screen thousands of compounds to identify novel modulators of this compound biosynthesis. Hits from the primary screen would then be validated using analytical chemistry techniques like mass spectrometry to confirm their effect on the production of the compound itself.
| HTS Platform | Principle | Potential Application for this compound |
| Reporter Gene Assay | A promoter from a key biosynthetic gene drives expression of a reporter (e.g., GFP, luciferase). | Enables screening for compounds that up- or down-regulate the this compound BGC by measuring a simple optical signal. plos.org |
| Droplet-Based Microfluidics | Fungal spores are compartmentalized in nanoliter droplets for individual analysis. | Allows for ultra-high-throughput screening of mutant libraries or chemical compounds based on a fluorescent product or reporter. researchgate.net |
| Metabolic/Lysis Assays | Measures fungal health through metabolic dyes (e.g., resazurin) or release of cytosolic enzymes (e.g., adenylate kinase). | Can be adapted to identify compounds that inhibit this compound biosynthesis as part of a broader antifungal effect. nih.govnih.gov |
Systems Biology Approaches to Understanding Fungal-Host Interactions Mediated by this compound
A critical unanswered question is what role, if any, this compound plays during the interaction between its producing fungus and a potential host. While the host interaction with Sporothrix species is known to involve cell wall components like peptidorhamnomannan and Gp70, the contribution of secondary metabolites is largely unexplored. frontiersin.orgmdpi.com Future research must determine if this compound is a virulence factor, an immunomodulator, or a bystander molecule.
A systems biology approach, integrating genomics, transcriptomics, and proteomics, will be essential. The first step is to generate a this compound-null mutant using the genetic tools described in section 9.1. asm.org This mutant strain, along with the wild-type, can then be used in established models of infection. Various models are available to study sporotrichosis, including invertebrate hosts like Galleria mellonella, traditional murine models, and advanced ex vivo systems like 3D skin models. nih.govfrontiersin.org
By comparing the outcomes of infection with the wild-type versus the mutant strain, researchers can assess the impact of this compound on pathogenicity. Simultaneously, dual-RNA sequencing can be performed on samples from the infection site to profile gene expression changes in both the fungus and the host simultaneously. This would reveal how this compound affects fungal adaptation within the host and how the host's immune response is altered by its presence. Proteomic and metabolomic analyses of host tissues during infection could further elucidate the specific cellular pathways perturbed by the compound. This integrated "multi-omics" strategy will provide a holistic view of the molecule's function in the context of a host-pathogen interaction.
Environmental Fate and Persistence Studies of this compound
The lifecycle of a secondary metabolite does not end with its production. Understanding its fate and persistence in the environment is crucial for a complete picture of its ecological role. For this compound, this area of research is entirely open. Studies have noted the difficulty in isolating Sporothrix species from environmental sources like soil, suggesting that factors including competition and the production of antagonistic metabolites by other microbes may limit its growth and persistence. nih.govfrontiersin.org
Future research should begin by developing sensitive and specific analytical methods, likely based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify this compound in complex environmental matrices like soil, water, and decaying plant matter. These methods would enable researchers to investigate key questions in areas known to be endemic for sporotrichosis. researchgate.net
Once detection is possible, controlled laboratory experiments can be designed to assess the persistence of this compound. These studies would expose the pure compound to various environmental stressors to determine its stability and degradation pathways:
Abiotic Factors: Investigating the effects of temperature, pH, and UV light on its chemical stability. maxapress.com
Biotic Factors: Studying its degradation by mixed microbial communities from soil and water samples to see if it can be used as a carbon source or is subject to detoxification.
Sorption and Mobility: Analyzing how strongly this compound binds to different soil types and its potential for leaching into groundwater.
This knowledge is vital for understanding whether this compound accumulates in specific environmental niches, potentially influencing microbial community structures or acting as a long-term reservoir of bioactive compounds.
Q & A
Q. What are the standard analytical methods for characterizing Sporotrichiol’s structural properties?
To confirm the structural identity of this compound, researchers should employ a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : For elucidating carbon-hydrogen frameworks.
- Mass Spectrometry (MS) : To determine molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : For identifying functional groups. Experimental protocols must include detailed instrument parameters (e.g., solvent, temperature) and validation against reference standards. Reproducibility requires transparent reporting of spectral data in supplementary materials .
Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions?
Stability studies should follow a factorial design:
- Variables : Temperature (4°C, 25°C, 40°C), pH (3–9), and light exposure.
- Metrics : Degradation kinetics measured via HPLC or UV-Vis spectroscopy.
- Controls : Include inert solvents and inert atmospheres to isolate degradation pathways. Statistical analysis (e.g., ANOVA) must validate observed differences, with raw data archived in public repositories for peer verification .
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
Prioritize assays aligned with the compound’s hypothesized mechanism:
- Antifungal Activity : Broth microdilution assays (CLSI M38 guidelines) to determine minimum inhibitory concentrations (MICs).
- Cytotoxicity : MTT assays on mammalian cell lines to assess safety margins. Include positive controls (e.g., amphotericin B for antifungal tests) and report IC₅₀/MIC values with confidence intervals .
Advanced Research Questions
Q. How can contradictions in this compound’s bioactivity data across studies be resolved?
Contradictions often arise from methodological variability. Mitigate this by:
- Meta-Analysis : Pool data from independent studies, adjusting for variables like solvent choice or cell line specificity.
- Sensitivity Testing : Replicate conflicting experiments under harmonized conditions.
- Contradiction Matrices : Map discrepancies to experimental parameters (e.g., dose ranges, exposure times) to identify critical factors .
Q. What strategies optimize this compound’s synthesis yield while minimizing impurities?
Advanced synthesis approaches include:
- Catalytic Optimization : Screen transition-metal catalysts (e.g., palladium, nickel) for stereoselective reactions.
- Green Chemistry : Substitute toxic solvents with ionic liquids or supercritical CO₂.
- In-line Analytics : Use HPLC-MS for real-time purity monitoring during synthesis. Purity thresholds (e.g., ≥95% by HPLC) must align with pharmacopeial standards, with impurity profiles documented in supplementary datasets .
Q. How should researchers design pharmacokinetic studies for this compound in animal models?
A robust pharmacokinetic (PK) protocol includes:
- Dose Escalation : Test multiple doses to establish linearity.
- Sampling Schedule : Collect plasma/tissue samples at 0, 1, 3, 6, 12, and 24 hours post-administration.
- Analytical Validation : Use LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Non-compartmental analysis (NCA) is preferred for initial PK profiling, with compartmental modeling reserved for mechanistic insights .
Q. What computational methods predict this compound’s interaction with fungal targets?
Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to:
- Identify Binding Sites : Align this compound with fungal enzyme active sites (e.g., lanosterol 14α-demethylase).
- Validate Predictions : Cross-reference with site-directed mutagenesis data. Force field parameters must be validated for small molecules, and free energy calculations (e.g., MM-PBSA) should quantify binding affinities .
Data Interpretation & Reproducibility
Q. How can researchers address variability in this compound’s MIC values across fungal strains?
- Strain Standardization : Use WHO-recommended reference strains (e.g., Candida albicans ATCC 90028).
- Broth Consistency : Validate culture media batches via growth curve analysis.
- Statistical Reporting : Apply mixed-effects models to account for inter-strain variability .
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Bootstrap Resampling : Estimate uncertainty in EC₅₀ values.
- Meta-Regression : For cross-study comparisons, adjust for covariates like assay type .
Ethical & Reporting Standards
Q. How should researchers document this compound’s toxicological data to meet journal requirements?
Follow the ARRIVE guidelines for preclinical studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
